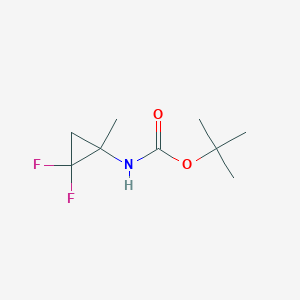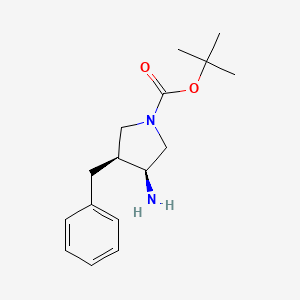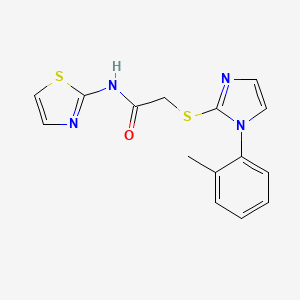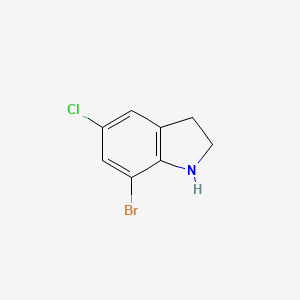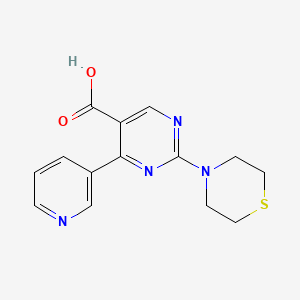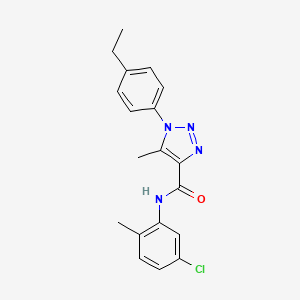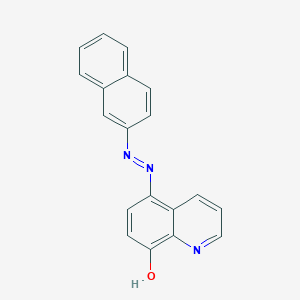
(E)-5-(2-(naphthalen-2-yl)hydrazono)quinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in various publications . For instance, bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Properties
The synthesis of novel quinoline derivatives, including those structurally related to "(E)-5-(2-(naphthalen-2-yl)hydrazono)quinolin-8(5H)-one," has been explored, with a focus on their chemical stability and in vitro cytotoxic properties against various human tumor cell lines. These compounds have shown pronounced cancer cell growth inhibitory effects, indicating their potential as anticancer agents. The study by Korcz et al. (2018) provides insight into the structural and cytotoxic analysis of these quinoline derivatives, presenting a promising avenue for anticancer drug development Molecules.
Colorimetric Sensing
Research conducted by Singh and Trivedi (2017) highlights the application of quinoline derivatives in "naked-eye" detection of biologically important anions in aqueous media. This includes a colorimetric receptor based on a similar structural framework, exhibiting high selectivity and sensitivity towards specific anions, demonstrating its utility in real-life applications such as environmental monitoring and healthcare diagnostics Spectrochimica Acta Part A.
Environmental Implications of Naphthoquinones
The environmental implications of naphthoquinones, closely related to the naphthalene moiety in the compound , have been reviewed by Kumagai et al. (2012). This review discusses the reactivity of these compounds with biological systems, their inflammatory and anticancer actions, and the toxicities induced, contributing to our understanding of their behavior as environmental chemicals and their potential health impacts Annual Review of Pharmacology and Toxicology.
EGFR Inhibitors with Apoptotic Antiproliferative Action
El-Sheref et al. (2022) have designed, synthesized, and biologically evaluated novel naphthalene-bis-triazole-bis-quinolin-2(1H)-ones as epidermal growth factor receptor (EGFR) inhibitors with potential apoptotic antiproliferative action. These compounds showed strong antiproliferative activity against several cancer cell lines, indicating their potential for further development as cancer therapeutics Molecules.
Propiedades
IUPAC Name |
5-(naphthalen-2-yldiazenyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-18-10-9-17(16-6-3-11-20-19(16)18)22-21-15-8-7-13-4-1-2-5-14(13)12-15/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHCRUIFZOAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(naphthalen-2-yl)hydrazono)quinolin-8(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)
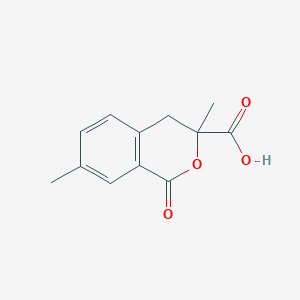
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)
